molecular formula C23H29ClN2O B584749 N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

Cat. No.: B584749
M. Wt: 384.9 g/mol
InChI Key: OTXTZCLQEGSAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is a benzamide derivative characterized by a piperidinylidene-methyl group attached to a phenyl ring and a diethylamide substituent. It is synthesized via trifluoroacetic acid-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate, yielding the free base, which is subsequently treated with HCl to form the hydrochloride salt. The compound exhibits a melting point of 114°C in its base form and exists in polymorphic forms (e.g., Polymorph A and B) with melting points exceeding 210°C when fluorinated derivatives are considered .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR-M 1000390 hydrochloride involves the reaction of N,N-diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide with hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for AR-M 1000390 hydrochloride are not extensively documented. the synthesis likely follows similar routes as laboratory preparation, with scaled-up reaction vessels and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: AR-M 1000390 hydrochloride primarily undergoes substitution reactions due to the presence of the benzamide and piperidine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the piperidine ring .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is structurally related to SNC-80, featuring a piperidine ring that enhances its binding affinity to delta opioid receptors. The compound exhibits an IC50 value of 0.87 nM for these receptors, indicating high potency. Its selectivity profile is remarkable, with ratios of mu/delta = 4370 and kappa/delta = 8590, suggesting minimal interaction with mu and kappa receptors compared to delta receptors .

Pharmacological Applications

1. Pain Management
The compound's high selectivity for delta opioid receptors positions it as a potential candidate for pain management therapies. Unlike non-selective opioid agonists, which can lead to significant side effects, this compound may offer analgesic effects with a reduced risk of adverse reactions associated with mu receptor activation .

2. Neurological Research
Research indicates that delta opioid receptor agonists can influence various neurological pathways. This compound's ability to activate these receptors may provide insights into treatments for conditions such as depression and anxiety disorders, where modulation of the opioid system could be beneficial .

Case Studies and Research Findings

Recent studies have focused on the biological activity and stability of this compound:

  • Stability Studies : Research involving rat liver microsomes demonstrated that this compound is more stable than SNC-80, suggesting it may have a longer duration of action in vivo .
  • Cell-Based Assays : In-cell Western assays have shown that the compound effectively activates ERK pathways in response to agonist stimulation, indicating its potential role in modulating cellular responses through delta opioid receptor activation .

Mechanism of Action

AR-M 1000390 hydrochloride exerts its effects by selectively binding to delta opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in analgesic effects. The compound does not trigger acute desensitization, making it a valuable tool for studying sustained receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Heterocyclic Benzamide Derivatives

Compounds such as N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) and N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a) feature heterocyclic substituents (thiophene, pyridine) instead of the piperidinylidene-phenyl group. These heterocycles enhance π-π stacking interactions and modulate solubility. For example, thiophene-containing derivatives exhibit lower melting points (110–115°C) compared to the target compound’s 114°C, likely due to reduced crystallinity from non-planar heterocycles .

Fluorinated Analogues

The fluorinated derivative N,N-Diethyl-4-(3-fluorophenyl-piperidin-4-ylidene-methyl)-benzamide hydrochloride demonstrates how halogenation impacts stability. Fluorine introduces electronegativity, strengthening hydrogen bonding and improving thermal stability, as evidenced by Polymorph B’s melting point of 230°C . This contrasts with the non-fluorinated parent compound’s lower melting point (114°C), highlighting fluorine’s role in enhancing intermolecular interactions .

Piperazine-Modified Benzamides

Compounds like N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-(3-methylphenoxy)benzamide (11e) incorporate piperazine rings instead of piperidinylidene groups. Piperazine confers basicity and water solubility, with dihydrochloride salts (e.g., 11e•2HCl) showing higher melting points (165°C) than the target compound due to ionic lattice stabilization .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituent Reference
N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide HCl 114 55 Piperidinylidene-phenyl
Polymorph A (Fluorinated derivative) ≥210 N/A 3-Fluorophenyl
N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide HCl (6a) 165 64 Pyridin-4-yl
11e•2HCl 165 64 Piperazine, 3-methylphenoxy
2-Methoxy-N-(piperidine-4-yl)benzamide HCl N/A N/A Methoxy, piperidine

Key Observations :

  • Heterocycles vs. Aromatic Groups : Thiophene/pyridine substituents reduce melting points compared to phenyl or fluorophenyl groups, likely due to steric hindrance .
  • Salt Formation: Dihydrochloride salts (e.g., 11e•2HCl) exhibit higher thermal stability than mono-HCl salts, as seen in the target compound .

Biological Activity

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride (NDIPMB-HCl) is a synthetic compound characterized by its high selectivity and potency as a delta opioid receptor agonist. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NDIPMB-HCl is derived from SNC-80, with modifications that enhance its binding affinity to delta opioid receptors. Its chemical formula is C23H29ClN2OC_{23}H_{29}ClN_{2}O and has a molecular weight of 384.95 g/mol. The compound exhibits an IC50 value of 0.87 nM for delta opioid receptors, indicating its high potency. Its selectivity ratios are particularly notable: mu/delta = 4370 and kappa/delta = 8590, suggesting minimal interaction with mu and kappa receptors compared to delta receptors .

While specific mechanisms of action for NDIPMB-HCl remain to be fully elucidated, it is known to interact with delta opioid receptors in a manner similar to SNC-80. The presence of the piperidine ring and the amide group in its structure likely contributes to its biological activity. Research indicates that NDIPMB-HCl does not significantly internalize within cells, which may reduce side effects typically associated with receptor desensitization or downregulation .

Selectivity and Potency

NDIPMB-HCl's selectivity for delta opioid receptors makes it a promising candidate for pain management therapies. The following table summarizes the potency and selectivity of NDIPMB-HCl compared to other related compounds:

Compound NameStructure SimilaritySelectivity ProfilePotency (IC50)
NDIPMB-HClPiperidine-basedHigh mu/delta ratio0.87 nM
SNC-80Piperazine-basedHigh mu/delta ratio0.9 nM
ARM-390Olefinic piperidineDelta selective1.5 nM
U69,593Kappa selectiveKappa selective0.5 nM

This table highlights NDIPMB-HCl's exceptional selectivity for delta receptors compared to other compounds, reinforcing its potential therapeutic applications.

Oral Bioavailability

Another significant aspect of NDIPMB-HCl is its oral bioavailability, which allows for effective absorption through the digestive system. This characteristic is advantageous for patient compliance as oral administration is generally preferred over injections.

Case Studies and Research Findings

Research on NDIPMB-HCl has primarily focused on its role as a delta opioid receptor agonist. A study conducted by demonstrated that this compound exhibits full agonist activity at delta receptors, which could lead to effective pain relief with potentially fewer side effects than traditional opioids.

In vitro studies have shown that NDIPMB-HCl interacts specifically with delta opioid receptors without causing significant internalization or desensitization. This finding suggests that the compound may maintain efficacy over prolonged use without the common drawbacks associated with non-selective opioid drugs .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high purity of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride?

  • Methodological Answer : Optimize stepwise synthesis using intermediates purified via column chromatography or recrystallization. Monitor reaction progress with TLC/HPLC and confirm final structure via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For hydrochloride salt formation, use HCl gas in anhydrous ethanol under inert atmosphere to prevent hydrolysis .

Q. How is the hydrochloride salt form characterized to confirm crystallinity and stability?

  • Methodological Answer : Employ X-ray powder diffraction (XRPD) to assess crystallinity and differential scanning calorimetry (DSC) to determine melting/decomposition points. Thermogravimetric analysis (TGA) evaluates hygroscopicity and thermal stability. Compare solubility profiles in aqueous buffers (pH 1–7.4) to assess salt utility in biological assays .

Q. Which analytical techniques validate the compound’s identity and purity?

  • Methodological Answer : Combine LC-MS for purity assessment (>95%) with 1H^1H-NMR to detect residual solvents (e.g., DMSO, ethyl acetate). Elemental analysis (EA) confirms stoichiometry of the hydrochloride salt. For chiral centers, use chiral HPLC with amylose/cellulose-based columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound?

  • Methodological Answer : Perform radioligand displacement assays (e.g., 3H^3H-labeled ligands) across multiple receptor subtypes (e.g., sigma, opioid) to assess selectivity. Validate using molecular docking simulations (AutoDock Vina) and site-directed mutagenesis to identify critical binding residues. Cross-reference with structurally analogous compounds (e.g., piperidine derivatives) to contextualize SAR .

Q. What experimental designs address poor aqueous solubility in in vitro assays?

  • Methodological Answer : Use co-solvents (≤1% DMSO) or prepare stable nanoformulations via solvent evaporation. For in vivo translation, convert to prodrugs (e.g., ester prodrugs) or use cyclodextrin inclusion complexes. Validate solubility-enhanced forms using dynamic light scattering (DLS) and in vitro permeability assays (Caco-2) .

Q. How are enantiomeric impurities controlled during synthesis?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for stereocontrol at the piperidin-4-ylidene center. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. For resolution, use diastereomeric salt crystallization with tartaric acid derivatives .

Q. Data Contradiction and Optimization

Q. How to reconcile discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and validate using reference inhibitors (e.g., staurosporine). Perform meta-analysis of published data to identify outliers and correlate with experimental variables (e.g., cell line, incubation time). Replicate key studies under controlled conditions .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodological Answer : Transition batch processes to continuous flow reactors for precise control of temperature/pH. Use in-line FTIR for real-time monitoring of intermediates. For workup, replace column chromatography with antisolvent crystallization. Validate scalability using QbD principles (e.g., Design of Experiments) .

Q. Biological Translation

Q. How to bridge in vitro potency to in vivo efficacy for CNS targets?

  • Methodological Answer : Assess blood-brain barrier (BBB) permeability via parallel artificial membrane permeability assay (PAMPA-BBB) and in situ brain perfusion. Use pharmacokinetic studies (rodents) to correlate plasma/brain exposure with target engagement (e.g., receptor occupancy PET imaging) .

Q. What mechanistic studies elucidate off-target effects in complex biological systems?

  • Methodological Answer : Perform kinome-wide profiling (Eurofins KinaseProfiler) and transcriptomic analysis (RNA-seq) on treated cell lines. Validate hits using CRISPR-Cas9 knockout models. Cross-reference with adverse event databases (e.g., FAERS) for clinical relevance prediction .

Properties

IUPAC Name

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXTZCLQEGSAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.